molecular formula C8H6BrClO3S B14839563 3-Acetyl-5-bromobenzenesulfonyl chloride

3-Acetyl-5-bromobenzenesulfonyl chloride

Cat. No.: B14839563
M. Wt: 297.55 g/mol
InChI Key: JXOGPFCIHVGYJZ-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromobenzenesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S It is a derivative of benzenesulfonyl chloride, featuring both acetyl and bromine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromobenzenesulfonyl chloride typically involves the bromination of 3-acetylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution Products: Various substituted benzenesulfonyl derivatives.

    Coupling Products: Biaryl compounds.

    Reduction Products: Sulfonamides.

Scientific Research Applications

3-Acetyl-5-bromobenzenesulfonyl chloride is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain synthetic applications.

    4-Bromobenzenesulfonyl chloride: Positional isomer with different reactivity and applications.

    3-Acetylbenzenesulfonyl chloride: Lacks the bromine atom, limiting its use in coupling reactions.

Uniqueness

3-Acetyl-5-bromobenzenesulfonyl chloride is unique due to the presence of both acetyl and bromine substituents, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

Molecular Formula

C8H6BrClO3S

Molecular Weight

297.55 g/mol

IUPAC Name

3-acetyl-5-bromobenzenesulfonyl chloride

InChI

InChI=1S/C8H6BrClO3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3

InChI Key

JXOGPFCIHVGYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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